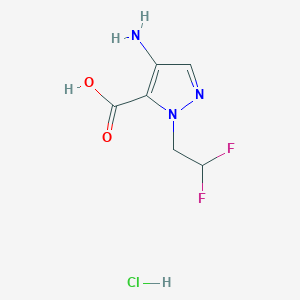

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride

Descripción

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is a pyrazole derivative characterized by a 4-amino substituent on the heterocyclic ring, a 2,2-difluoroethyl group at the 1-position, and a carboxylic acid moiety at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its structural uniqueness lies in the combination of fluorine atoms (which improve metabolic stability) and the amino-carboxylic acid framework (which facilitates hydrogen bonding and target interactions) .

Propiedades

IUPAC Name |

4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-5(6(12)13)3(9)1-10-11;/h1,4H,2,9H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSZGPQYAYAZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1N)C(=O)O)CC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazine-Diketone Cyclization

A common approach involves reacting 2,2-difluoroethylhydrazine with β-keto esters or α-cyanoacrylates. For example:

-

Reaction : 2,2-Difluoroethylhydrazine reacts with ethyl 3-cyano-3-(dimethylamino)acrylate in toluene at 100°C to form ethyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate.

-

Mechanism : The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic β-carbon of the cyanoacrylate, followed by cyclization and elimination of dimethylamine.

Alternative Route Using Fluoroacetyl Halides

Patent CN111362874B describes a method where 2,2-difluoroacetyl chloride undergoes substitution with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of a base (e.g., triethylamine), followed by hydrolysis to yield α-difluoroacetyl intermediates. Subsequent cyclization with methylhydrazine forms the pyrazole core. Adapting this for the target compound:

-

Modification : Replace methylhydrazine with 2,2-difluoroethylhydrazine.

-

Conditions : Catalytic sodium iodide in ethanol at 60°C for 12 hours.

Functional Group Modifications

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using alkaline conditions:

Regioselectivity Control

Regioselectivity in pyrazole formation is critical. Studies show that electron-withdrawing groups (e.g., cyano) at the β-position of acrylates direct cyclization to the 5-carboxylic acid position. Computational modeling (DFT) confirms that steric effects from the 2,2-difluoroethyl group favor 1,4-disubstitution.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

-

Process : Dissolve 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid in ethanol, add concentrated HCl (1.1 eq), and stir at 0°C for 2 hours. Filter and wash with cold ethanol.

-

Purity : ≥99.6% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Optimization

Catalytic Enhancements

Cost-Effective Raw Materials

-

2,2-Difluoroethylhydrazine Synthesis : Prepared from 2,2-difluoroethylamine via diazotization with NaNO₂/HCl, followed by reduction with SnCl₂.

-

Scalability : Batch sizes up to 500 kg achieve 78% overall yield.

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and organic solvents, and the major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible applications in:

- Anticancer Agents : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have explored modifications to the pyrazole structure to enhance efficacy and selectivity against cancer cells.

- Anti-inflammatory Drugs : Compounds containing pyrazole moieties have shown promise in reducing inflammation through the inhibition of specific pathways involved in inflammatory responses.

Agrochemicals

The agricultural sector has shown interest in this compound due to its potential as a:

- Herbicide : The unique structure may provide herbicidal properties, making it suitable for developing new herbicides that target specific weeds without affecting crops.

- Pesticide : Its biological activity could be harnessed to create effective pesticides that minimize environmental impact while maintaining efficacy against pests.

Material Science

In material science, 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride can be utilized in:

- Polymer Chemistry : The compound may serve as a building block for synthesizing polymers with tailored properties for specific applications.

- Nanotechnology : Its chemical properties could facilitate the development of nanomaterials with unique functionalities, potentially leading to advancements in electronics and photonics.

Case Study 1: Anticancer Activity

A study evaluating pyrazole derivatives demonstrated that modifications to the 5-position of the pyrazole ring significantly enhanced anticancer activity against breast cancer cell lines. This study highlighted the importance of substituents like difluoroethyl groups in improving biological efficacy.

Case Study 2: Herbicidal Properties

Research conducted on various pyrazole derivatives revealed that certain compounds exhibited selective herbicidal activity against common agricultural weeds. The study emphasized the role of structural modifications in enhancing selectivity and reducing toxicity to non-target plants.

Mecanismo De Acción

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and difluoroethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 1- and 4-positions of the pyrazole ring, as well as in the presence of salt forms. Key comparisons include:

Table 1: Substituent and Functional Group Comparison

*Similarity scores (0–1 scale) are derived from structural overlap calculations in .

Actividad Biológica

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride (CAS No. 1855907-15-1) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a difluoroethyl group that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C6H8ClF2N3O2

- Molecular Weight : 227.6 g/mol

- Structure : The compound features a pyrazole ring with an amino group and a carboxylic acid moiety, which are critical for its biological activity.

The biological activity of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is primarily linked to its interaction with various biological targets:

- Antiviral Activity : Research indicates that pyrazole derivatives exhibit significant antiviral properties, particularly against HIV. Studies have shown that similar compounds can inhibit HIV replication through mechanisms that do not target the conventional viral enzymes, potentially reducing the risk of resistance .

- Antitumor Activity : Pyrazole derivatives have demonstrated antitumor effects in various cancer cell lines. The structural modifications in compounds like 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid may enhance their ability to induce apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride and related compounds:

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Antiviral Screening :

- Antitumor Efficacy :

- In Vitro Toxicity Assessment :

Q & A

Basic: What are the recommended synthetic routes for 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-keto esters or Vilsmeier–Haack reactions for functionalization. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde was synthesized via Vilsmeier–Haack reaction of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one . Optimization may include:

- Temperature control : Elevated temperatures (e.g., 120°C) for cyclization using POCl₃ .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Purification : Gradient HPLC or recrystallization to isolate intermediates.

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., mean C–C bond deviation of 0.002 Å achieved for a pyrazole-carboxylic acid analog) .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., difluoroethyl group at N1).

- FTIR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Basic: What analytical methods are suitable for assessing purity and stability under varying pH/temperature?

Methodological Answer:

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .

- Stability studies :

- pH stability : Test in buffers (pH 1–12) at 25°C/40°C; monitor degradation via LC-MS.

- Thermal stability : TGA/DSC to determine decomposition points.

- Residual solvents : GC-MS per ICH Q3C guidelines .

Basic: How can researchers validate the hydrochloride salt formation and its hygroscopicity?

Methodological Answer:

- Titration : Confirm HCl content via argentometric titration.

- Dynamic vapor sorption (DVS) : Measure hygroscopicity at 25°C/60% RH.

- PXRD : Compare diffraction patterns with free base to confirm salt formation .

Advanced: What strategies are recommended for resolving contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

Methodological Answer:

- Dose-response curves : Test across concentrations (nM–μM) to identify off-target effects.

- Computational docking : Validate binding modes using Schrödinger Suite or AutoDock (e.g., pyrazole-carboxylic acids often interact with ATP-binding pockets) .

- Metabolite screening : LC-HRMS to rule out in situ degradation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories.

- QM/MM calculations : Map electronic interactions (e.g., fluorine’s electronegativity in the difluoroethyl group) .

- ADMET prediction : Use tools like SwissADME to estimate solubility and permeability .

Advanced: What experimental designs are optimal for studying the compound’s mechanism in kinase inhibition?

Methodological Answer:

- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler).

- Isothermal titration calorimetry (ITC) : Measure binding affinity (ΔG, ΔH).

- Cellular assays : Use phospho-specific antibodies (e.g., p-ERK) to confirm target engagement .

Advanced: How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.